molecular formula C8H7F3OS B8000039 3-(Trifluoromethoxy)phenyl methyl sulfide

3-(Trifluoromethoxy)phenyl methyl sulfide

Cat. No.: B8000039
M. Wt: 208.20 g/mol
InChI Key: HDYKUYHPGSJVBC-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)phenyl methyl sulfide is a chemical compound characterized by a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methyl sulfide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-(trifluoromethoxy)phenol and methyl iodide.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions more precisely.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding phenol derivative.

  • Reduction: Reduction reactions can convert the sulfide group to a thiol.

  • Substitution: Nucleophilic substitution reactions can occur at the methyl sulfide group.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or chromium-based oxidants.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Utilizing nucleophiles like sodium hydrosulfide (NaHS) in the presence of a base.

Major Products Formed:

  • Oxidation: 3-(Trifluoromethoxy)phenol

  • Reduction: 3-(Trifluoromethoxy)phenyl methyl thiol

  • Substitution: Various substituted phenyl sulfides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Trifluoromethoxy)phenyl methyl sulfide exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethoxy group can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 3-(Trifluoromethoxy)benzyl bromide

  • 3-(Trifluoromethoxy)benzaldehyde

  • 3-(Trifluoromethoxy)cinnamic acid

This detailed overview provides a comprehensive understanding of 3-(Trifluoromethoxy)phenyl methyl sulfide, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-methylsulfanyl-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-13-7-4-2-3-6(5-7)12-8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYKUYHPGSJVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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